

Omipalisib oxidative phosphorylation inhibition comparison

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Compound Focus: Omipalisib

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Dual PI3K/mTOR Inhibitors at a Glance

The following table lists several dual PI3K/mTOR inhibitors and key characteristics from recent studies. Please note that direct comparative data on oxidative phosphorylation inhibition is not available in the searched literature.

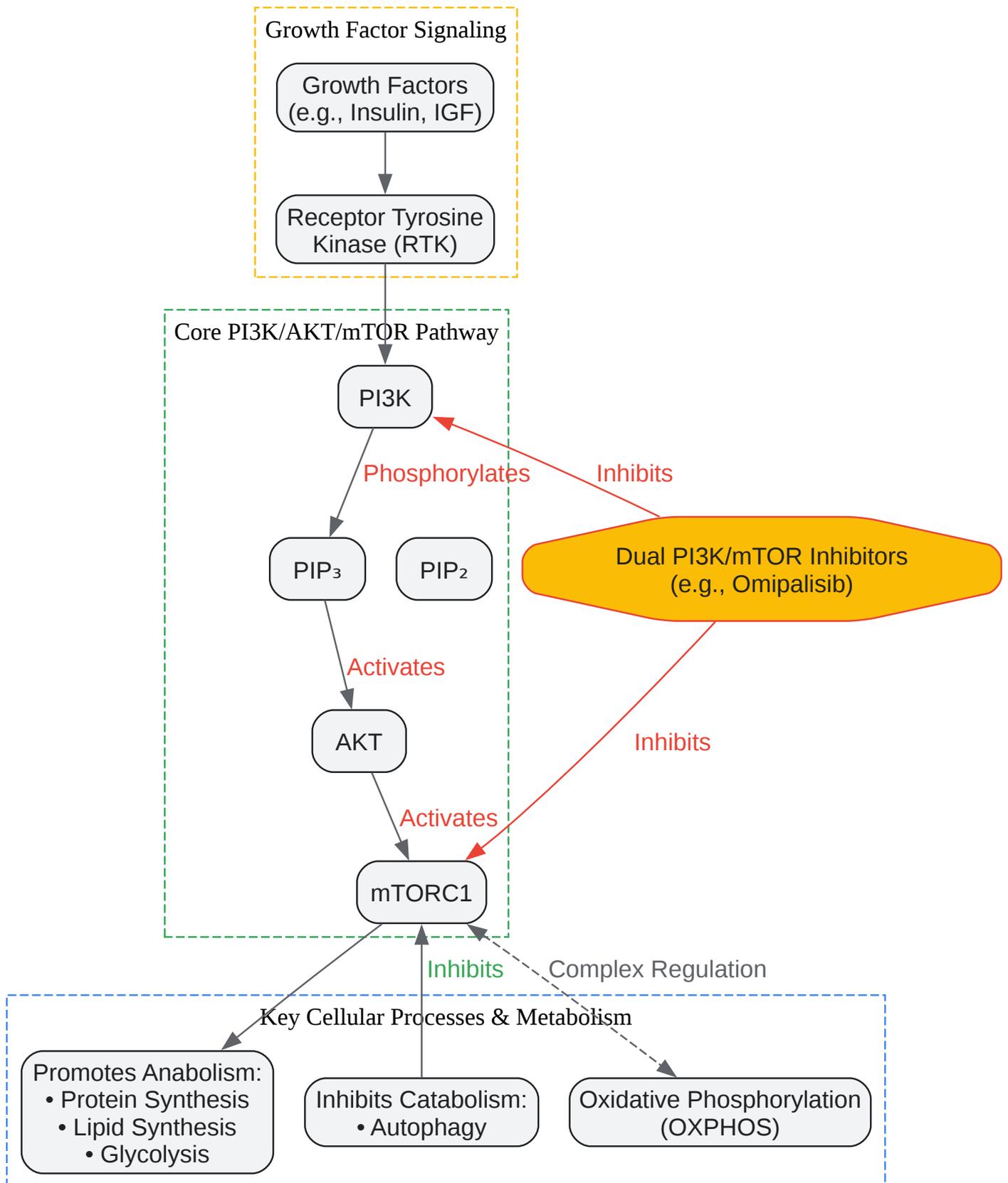
Inhibitor Name	Primary Targets	Relevant Experimental Findings / Context of Study	Citations
Omipalisib (GSK2126458)	Pan-PI3K, mTORC1/2 [1] [2]	Used in kinome profiling studies; noted for potent mTOR inhibition; explored in combination with Trametinib for triple-negative breast cancer (TNBC) [1] [3].	
PI-103	PI3K α , mTOR, DNA-PK [1]	Early-generation inhibitor; used as a tool compound; fast metabolism <i>in vivo</i> limited clinical development [1].	
GSK1059615	Pan-PI3K, mTOR [1]	Showed efficacy in inhibiting proliferation and survival in gastric cancer cells; induced programmed necrosis in HNSCC cells [1].	

Inhibitor Name	Primary Targets	Relevant Experimental Findings / Context of Study	Citations
MTX-531	EGFR, Pan-PI3K, mTOR [2]	A first-in-class dual EGFR/PI3K inhibitor; computationally designed; did not cause hyperglycemia in mouse models, a common side-effect of PI3K inhibitors [2].	
GDC-0980 (Apatolisib)	PI3K, mTORC1/2 [4]	Clinical development limited by severe toxicities when combined with other agents [4].	
Torin-1	mTOR (catalytic inhibitor) [5]	Primarily an mTOR inhibitor; demonstrated potent anti-proliferative effects in B-cell acute lymphoblastic leukemia (B-ALL) and synergized with AKT inhibitors [5].	

Mechanism of Action and Link to Metabolism

To understand how these inhibitors could affect oxidative phosphorylation, it's crucial to know their role in the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism.

The diagram below illustrates the core PI3K/AKT/mTOR pathway and how its inhibition can lead to metabolic alterations, potentially affecting oxidative phosphorylation (OXPHOS).



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Inhibition of this pathway, particularly **mTORC1**, can have complex and context-dependent effects on oxidative phosphorylation. Some studies suggest that mTORC1 inhibition can lead to:

- **Increased OXPHOS and ROS:** Research on PI3K inhibitor-resistant breast cancer cells showed that upon drug withdrawal, mTORC1 signaling was reactivated, leading to a hypermetabolic state with **increased oxygen consumption rate (OCR)**, a direct measure of OXPHOS, and accumulation of reactive oxygen species (ROS) [6]. This indicates that mTORC1 activity can suppress OXPHOS, and its inhibition might release this suppression.
- **Metabolic Adaptations:** In B-cell acute lymphoblastic leukemia, inhibition of the PI3K/AKT/mTOR pathway led cancer cells to become more dependent on fatty acid oxidation for energy, an process linked to mitochondria and OXPHOS [5].

Experimental Insights and Methodologies

The search results highlight specific experimental contexts where the metabolic impact of these inhibitors has been studied.

- **Kinome-Wide Profiling (Kinobeads Assay):** This mass spectrometry-based method is used to characterize the binding profile of inhibitors across hundreds of kinases in cell lysates [3]. It generates a "kinome inhibition state" for a drug, showing its potency and selectivity. This data is crucial for understanding a compound's off-target effects, which could indirectly influence metabolic pathways like OXPHOS [3].
- **Metabolic Phenotyping of Resistant Cells:** One study investigated cells with acquired resistance to a PI3K inhibitor. When the drug was removed, these cells exhibited a **hypermetabolic phenotype**, with a significant increase in both **Extracellular Acidification Rate (ECAR)**, indicating glycolysis) and **Oxygen Consumption Rate (OCR)**, indicating OXPHOS) [6]. This effect was driven by mTORC1 reactivation, as it could be reversed by mTORC1 inhibitors, but not by AKT inhibitors [6].

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References

1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]
2. A first-in-class selective inhibitor of EGFR and PI3K offers a ... [nature.com]
3. Combined kinome inhibition states are predictive of cancer ... [pmc.ncbi.nlm.nih.gov]
4. Targeting PI3K inhibitor resistance in breast cancer with ... [pmc.ncbi.nlm.nih.gov]
5. Functional characterization of the PI3K/AKT/MTOR ... [nature.com]
6. Oxidative stress downstream of mTORC1 but not AKT ... [nature.com]

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